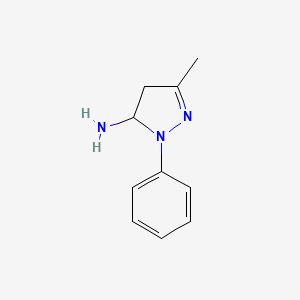
5-Amino-3-methyl-1-phenyl-2-pyrazolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-methyl-1-phenyl-2-pyrazolin is an aminopyrazole derivative known for its versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring with two nitrogen atoms, making it a valuable scaffold in the development of various heterocyclic systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-1-phenyl-2-pyrazolin typically involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. One common method includes the cyclocondensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with hydrazine hydrate under reflux conditions . The reaction is usually carried out in ethanol or methanol as a solvent, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-methyl-1-phenyl-2-pyrazolin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different aminopyrazole derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and alkylating agents are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, pyrazolopyridine derivatives, and other heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
5-Amino-3-methyl-1-phenyl-2-pyrazolin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic systems.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents with anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Amino-3-methyl-1-phenyl-2-pyrazolin involves its interaction with various molecular targets and pathways. The compound acts as a free radical scavenger and antioxidant, protecting cells from oxidative stress. It inhibits lipid peroxidation by scavenging reactive oxygen species, thereby reducing cellular damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one:
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Another similar compound with antioxidant properties.
Uniqueness
5-Amino-3-methyl-1-phenyl-2-pyrazolin stands out due to its amino group, which allows for a broader range of chemical modifications and applications. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
71799-38-7 |
|---|---|
Molekularformel |
C10H13N3 |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
5-methyl-2-phenyl-3,4-dihydropyrazol-3-amine |
InChI |
InChI=1S/C10H13N3/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-6,10H,7,11H2,1H3 |
InChI-Schlüssel |
IUKCTAQXDOOJBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(C1)N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


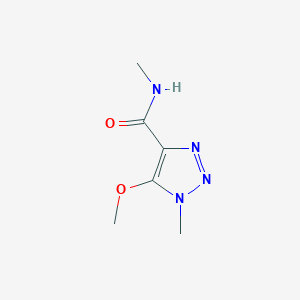
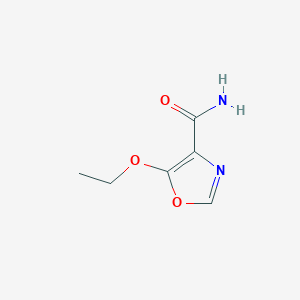

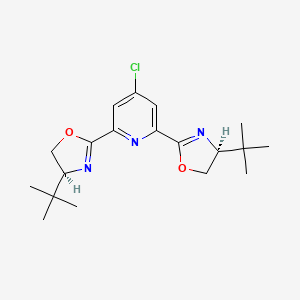
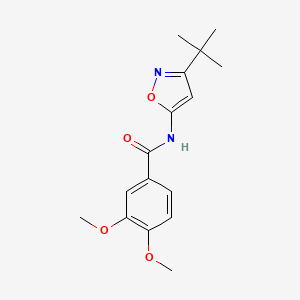
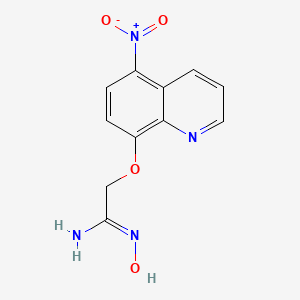
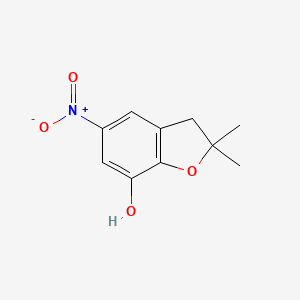
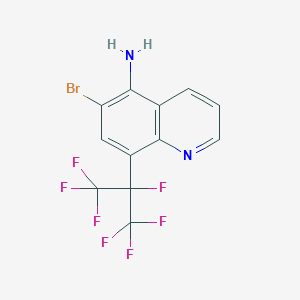
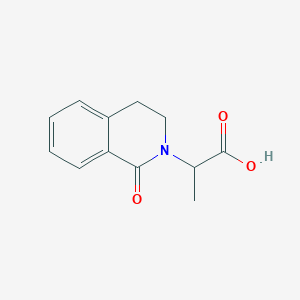
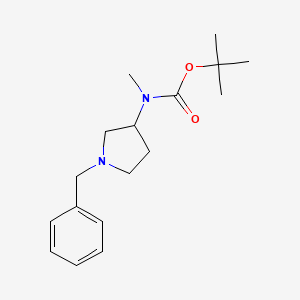

![3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883863.png)
![N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12883867.png)

